molecular formula C14H22BNO4 B1320879 (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid CAS No. 129112-20-5

(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid

Cat. No. B1320879
CAS RN: 129112-20-5
M. Wt: 279.14 g/mol
InChI Key: GQBLFRRWTANPPG-UHFFFAOYSA-N
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Description

(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid, also known as DIPMPBA, is a boronic acid derivative that has been used in a variety of scientific research applications. It is a versatile compound that can be used as a reagent, catalyst, or ligand in organic synthesis. It is also used as an inhibitor of enzymes, such as proteases and kinases, in biochemical and physiological studies. Due to its wide range of applications, DIPMPBA has become an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Fluorescent Labeling in Analytical Chemistry

  • (Isao Terado et al., 2000) discussed the development of fluorescent labeling reagents, including a derivative of (2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid, for the determination of diol compounds in high-performance liquid chromatography (HPLC).

Photophysical Properties

  • (G. V. Muddapur et al., 2016) investigated the photophysical properties of 3-Methoxyphenyl boronic acid, including its absorption and fluorescence spectra in various solvents, which is crucial for understanding its behavior in different chemical environments.

Atropisomerism in Organic Synthesis

  • (P. Roszkowski et al., 2013) explored the use of (2-methoxyphenyl)boronic acid in the synthesis of atropisomers, showcasing its role in creating stereochemically complex molecules.

Fluorescence Quenching in Analytical Applications

  • (H. S. Geethanjali et al., 2015) studied the fluorescence quenching of boronic acid derivatives, which can be used to understand the interaction of these compounds in various environments, relevant for sensor development.

Protecting Groups in Organic Chemistry

  • (Jun Yan et al., 2005) described the use of boronic acid as a protecting group, a crucial concept in organic synthesis for the temporary modification of reactive or sensitive functional groups.

Bacterial Detection in Biosensing

Boronic Acid Catalysis in Organic Reactions

  • (D. Hall, 2019) discussed the role of boronic acids as catalysts in various organic reactions, demonstrating their versatility beyond being just reagents.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

The compound’s mode of action is likely related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in biological systems, which is a key aspect of their biochemical activity . In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where they transfer their organic group to a transition metal .

Biochemical Pathways

Boronic acids are integral to the suzuki–miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

The ability of boronic acids to form reversible covalent bonds can influence various biological processes, including enzyme activity and signal transduction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of boronic acids. Factors such as pH and the presence of diols can affect the formation and stability of boronate esters, which are formed when boronic acids interact with diols .

Safety and Hazards

While the specific safety data sheet for “(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid” was not found, boronic acids in general may pose certain hazards. For instance, they may damage fertility and the unborn child . It’s recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Future research directions could focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery . There is also a need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

Biochemical Analysis

Biochemical Properties

(2-(Diisopropylcarbamoyl)-3-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters with cis-diols. This interaction is crucial for the compound’s function as a sensor and inhibitor. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming a covalent bond with the active site serine or threonine residues. This interaction is reversible, allowing for dynamic regulation of enzyme activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction pathways. Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules such as enzymes and proteins, forming reversible covalent bonds with diol-containing residues. This binding can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to the compound can result in sustained inhibition of target enzymes, affecting cellular processes such as signal transduction and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, the compound may exhibit toxic effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibitory effect without causing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key enzymes involved in these pathways. For example, it can inhibit enzymes involved in glycolysis and gluconeogenesis, affecting glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function, as it interacts with target enzymes and proteins in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism .

properties

IUPAC Name

[2-[di(propan-2-yl)carbamoyl]-3-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4/c1-9(2)16(10(3)4)14(17)13-11(15(18)19)7-6-8-12(13)20-5/h6-10,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBLFRRWTANPPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)OC)C(=O)N(C(C)C)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595627
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

129112-20-5
Record name {2-[Di(propan-2-yl)carbamoyl]-3-methoxyphenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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